molecular formula C11H18N2O3 B2570519 1-(1-Methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 933691-56-6

1-(1-Methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2570519
CAS No.: 933691-56-6
M. Wt: 226.276
InChI Key: LZJMUYUITFSCJC-UHFFFAOYSA-N
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Description

1-(1-Methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid is a bicyclic compound combining a pyrrolidone ring (5-oxopyrrolidine) and a methyl-substituted piperidine moiety. The pyrrolidone ring provides a lactam structure, while the piperidine group introduces a basic nitrogen center.

Properties

IUPAC Name

1-(1-methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-12-4-2-9(3-5-12)13-7-8(11(15)16)6-10(13)14/h8-9H,2-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJMUYUITFSCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CC(CC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-Methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid, also known as this compound hydrate, is a compound of significant interest in pharmacological research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological implications, synthesis methods, and relevant case studies.

Structural Characteristics

The compound has the molecular formula C11H20N2O4C_{11}H_{20}N_{2}O_{4} and is characterized by a combination of piperidine and pyrrolidine structures along with a carboxylic acid group. This unique combination may confer distinct biological activities not observed in other compounds.

Property Details
Molecular Formula C₁₁H₂₀N₂O₄
CAS Number 933691-56-6
Molecular Weight 244.29 g/mol
IUPAC Name This compound hydrate

Pharmacological Activities

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Studies have demonstrated that derivatives of similar compounds exhibit significant antimicrobial properties against various pathogens. For instance, derivatives containing a carboxylic moiety have shown promising results against Gram-positive bacteria and drug-resistant fungi. The following table summarizes the minimum inhibitory concentrations (MIC) observed for related compounds:

Compound Target Pathogen MIC (µg/mL)
1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidStaphylococcus aureus32
5-fluorobenzimidazole derivativeEscherichia coli64
This compound (derivative)C. difficile128

These findings suggest that modifications to the core structure can enhance antimicrobial efficacy.

Anticancer Activity

In vitro studies have shown that certain derivatives of this compound exhibit anticancer properties. For example, research involving A549 human pulmonary cancer cells indicated that specific substitutions significantly affected cell viability:

Compound Cell Line Viability (%)
Parent compoundA54963.4
3,5-Dichloro derivativeA54921.2
Ester derivativeA54971.3

These results demonstrate the potential for developing new anticancer agents based on this compound's structure.

Case Studies

Several studies have been conducted to explore the biological activity of this compound and its derivatives:

  • Antimicrobial Screening : A study utilized broth microdilution techniques to evaluate the antimicrobial efficacy of various derivatives against multidrug-resistant bacterial strains. The results indicated a promising profile for some derivatives, particularly those with additional functional groups enhancing their activity against resistant strains .
  • Anticancer Research : In another study focused on the anticancer properties, compounds derived from the parent structure were tested against A549 cells. The results highlighted a structure-dependent response, where specific modifications led to significant reductions in cell viability compared to controls .

Comparison with Similar Compounds

Structural Comparisons

The following table highlights structural analogs and their key substituents:

Compound Name Substituent on Pyrrolidine/Piperidine Key Features Reference
1-(1-Methylpiperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid 1-Methylpiperidin-4-yl Bicyclic amine; enhances solubility via basic nitrogen
1-[1-(4-Ethylphenyl)-5-oxo-pyrrolidine-3-carbonyl]piperidine-4-carboxylic acid 4-Ethylphenyl Aromatic lipophilic group; potential for enhanced membrane permeability
1-[(1-tert-Butyl-5-oxopyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid 1-tert-Butyl Steric hindrance; may reduce metabolic degradation
1-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic acid 2-Methoxyethyl-pyrazole Heterocyclic substituent; potential for antimicrobial activity
1-(2,6-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid 2,6-Dimethylphenyl Aromatic with methyl groups; increased lipophilicity

Key Observations :

  • Piperidine vs. Aromatic Substituents : Piperidine derivatives (e.g., target compound) favor solubility and hydrogen bonding, while aryl groups (e.g., 4-ethylphenyl) enhance lipophilicity .
  • Heterocyclic Moieties : Pyrazole-containing analogs (e.g., –19) introduce nitrogen-rich rings, often linked to antimicrobial or anticancer activity .

Functional Comparisons

Antioxidant Activity
  • Pyrrolidine derivatives with free carboxylic acid groups (e.g., 1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid) exhibit strong antioxidant activity (1.5× ascorbic acid) due to electron-donating substituents .
Antimicrobial and Anticancer Activity
  • 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives show Gram-positive antibacterial activity, particularly against Staphylococcus aureus .
  • Pyrazole-substituted analogs (e.g., ) may leverage heterocyclic interactions for targeting microbial enzymes .

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